molecular formula C5H4ClN3O3 B1641202 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride CAS No. 1006962-20-4

1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1641202
CAS No.: 1006962-20-4
M. Wt: 189.56 g/mol
InChI Key: SRXRCBHJNPTZTL-UHFFFAOYSA-N
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Description

“1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1006962-20-4 . It has a linear formula of C5H4ClN3O3 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular weight of “this compound” is 189.56 . The InChI Code for this compound is 1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a compound that serves as a key intermediate in the synthesis of various pyrazole derivatives. Research has demonstrated its utility in creating hydrogen-bonded structures and in the synthesis of compounds with potential catalytic activities. For instance, the transformation of this compound into hydrogen-bonded chains and sheets through reactions with other molecules highlights its significance in constructing complex molecular architectures, as seen in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds (Portilla et al., 2007).

Catalytic Applications

Further, its derivatives, like dinickel(II) complexes containing bis(N-heterocyclic carbene) ligands, have been identified as highly efficient catalysts for coupling reactions, which are crucial in the synthesis of complex organic molecules. This underscores the compound's role in facilitating important chemical transformations that are foundational in organic synthesis and pharmaceutical manufacturing (Zhou et al., 2008).

Rheological and Morphological Tuning

Moreover, the compound's derivatives have been explored for their ability to form hydrogels, whose properties such as rheology and morphology can be tuned by the anion identity. This application is particularly relevant in materials science, where the physical properties of materials can be precisely controlled for specific uses, such as in drug delivery systems or as scaffolds in tissue engineering (Lloyd & Steed, 2011).

NMR Spectroscopy and Molecular Structure

The compound and its derivatives also serve as subjects in NMR spectroscopy studies to understand their molecular structure and dynamics. Such studies provide deep insights into the electronic and spatial configuration of molecules, which is fundamental in the design and development of new chemical entities with desired properties (Cabildo et al., 1984).

Mechanism of Action

Target of Action

The primary targets of 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of this compound with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it is possible that this compound could affect various biochemical pathways depending on its specific targets.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by the solvent in which it is dissolved . .

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-8-4(5(6)10)3(2-7-8)9(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXRCBHJNPTZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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